![molecular formula C6H3BrN2OS B15247232 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one](/img/structure/B15247232.png)
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring, with a bromine atom at the 7th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one typically involves the reaction of appropriate thiazole and pyridine precursors under specific conditions. One common method involves the cyclization of a thiazole derivative with a pyridine derivative in the presence of a brominating agent. The reaction conditions often include the use of solvents such as ethanol and catalysts like triethylamine to facilitate the cyclization and bromination processes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized thiazolo[4,5-c]pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Wissenschaftliche Forschungsanwendungen
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anticancer and antimicrobial properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Material Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 7-Bromothiazolo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiazolo[4,5-c]pyridine: Lacks the bromine atom but shares the core structure.
Bromothiazole: Contains the thiazole ring with a bromine atom but lacks the fused pyridine ring.
Pyridin-2(3H)-one: Contains the pyridine ring with a keto group but lacks the thiazole ring.
Uniqueness
7-Bromothiazolo[4,5-c]pyridin-2(3H)-one is unique due to the presence of both the thiazole and pyridine rings fused together, along with the bromine atom at the 7th position. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .
Eigenschaften
Molekularformel |
C6H3BrN2OS |
|---|---|
Molekulargewicht |
231.07 g/mol |
IUPAC-Name |
7-bromo-3H-[1,3]thiazolo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C6H3BrN2OS/c7-3-1-8-2-4-5(3)11-6(10)9-4/h1-2H,(H,9,10) |
InChI-Schlüssel |
XPASZULQNARHPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C=N1)Br)SC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


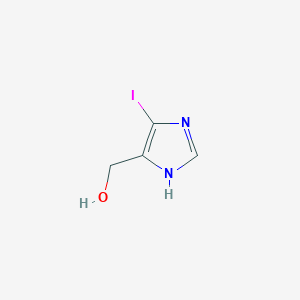






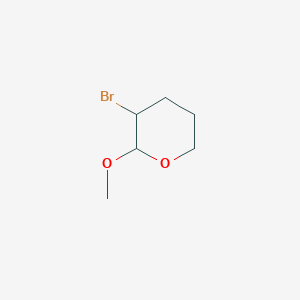
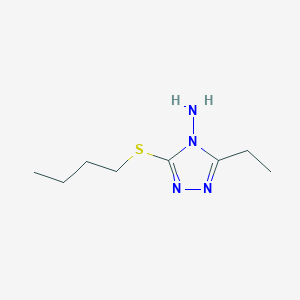
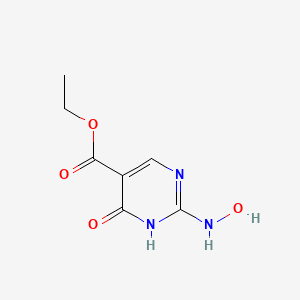
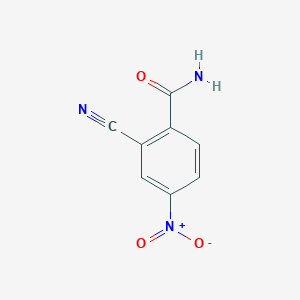

![sodium;[(2R)-3-[[3-[[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propoxy]-hydroxyphosphoryl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B15247239.png)
![rel-(3aR,6aR)-Ethyl4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-3-carboxylate](/img/structure/B15247243.png)
